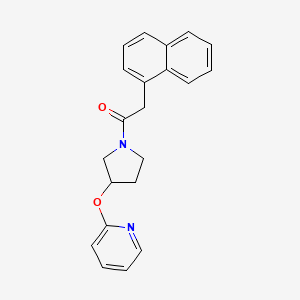

2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-13-11-18(15-23)25-20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFOZUKJMGQUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.

Coupling Reactions: The naphthalene derivative and the pyrrolidine ring are coupled using reagents such as palladium catalysts in a cross-coupling reaction.

Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, often involving halogenated pyridines and the previously synthesized intermediate.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Addition: Electrophilic addition reactions can occur at the double bonds present in the naphthalene ring, leading to the formation of various adducts.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds containing naphthalene and pyridine structures have shown promise in targeting specific cancer pathways, such as the Bcl-2 family of proteins involved in apoptosis regulation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that similar naphthalene-based compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Neurological Applications

Compounds with similar structural features are being studied for their neuroprotective effects. Research suggests that they may modulate neurotransmitter systems or offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that allow for the incorporation of various functional groups, enhancing its biological activity. The synthetic pathways often utilize readily available precursors, making them cost-effective for large-scale production.

Table 1: Synthetic Methods Overview

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Multicomponent Reaction | Efficient incorporation of multiple reactants | 70 - 90 |

| Nucleophilic Substitution | High specificity for target functional groups | 60 - 85 |

| Cyclization | Formation of cyclic structures enhancing activity | 80 - 95 |

Case Study 1: Anticancer Activity

A study conducted on a series of naphthalene-pyridine derivatives demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the pyridine moiety significantly enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation. The pathways involved often include signal transduction cascades and metabolic pathways that are critical for cell survival and function.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Ethanone Moieties

Compounds sharing the pyrrolidine-ethanone framework demonstrate variability in substituents, which critically affect their physicochemical and biological properties.

Key Observations :

- Conformational Flexibility: The enaminone in exhibits planar conjugation, whereas the target compound’s naphthalene-pyrrolidine linkage likely restricts rotation, altering pharmacokinetics .

- Polarity : Hydroxypyrrolidine () increases hydrophilicity, whereas naphthalene in the target compound enhances lipophilicity, impacting membrane permeability .

Naphthalene-Containing Analogues

Naphthalene derivatives are explored for their aromatic stacking capabilities and metabolic stability.

Key Observations :

- Synthetic Accessibility: The target compound may employ cross-coupling (as in ) for naphthalene incorporation, though its pyrrolidine-ethanone linkage requires orthogonal protection strategies .

Pyridine-Containing Analogues

Pyridine derivatives are prevalent in drug design due to their basicity and metal-coordination properties.

Key Observations :

- Spectral Trends : Pyridine protons in the target compound are expected near δ 7.50–9.50, aligning with and .

- Bioactivity Potential: Pyridine’s nitrogen may engage in target binding, similar to CoA inhibitors in .

Research Findings and Implications

- Pharmacological Potential: The pyrrolidine-ethanone scaffold (as in and ) is associated with enzyme inhibition, suggesting the target compound could modulate similar pathways .

- Synthetic Challenges : Multi-step routes involving cross-coupling () and acylation () are likely required, with purification challenges due to lipophilicity .

- Spectroscopic Characterization : 1H NMR signals for naphthalene (δ 7.49–7.97) and pyridine (δ 8.60–9.50) protons can guide structural validation .

Biological Activity

2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a naphthalene moiety linked to a pyrrolidine ring through a pyridine-derived ether. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives with similar structures have shown enhanced activity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Neuroprotective Effects : Compounds with similar structural features have been explored for their potential in treating neurodegenerative diseases. They may inhibit enzymes like acetylcholinesterase, which are crucial in Alzheimer's disease therapy .

The proposed mechanisms of action for this compound involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and neurodegeneration.

- Receptor Interaction : It is hypothesized that the compound could interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have examined the biological activity of structurally related compounds:

Pharmacological Applications

The biological activity of the compound suggests potential applications in:

- Cancer Therapy : By targeting specific pathways involved in tumor growth and survival.

- Neurological Disorders : As a potential treatment for conditions like Alzheimer's disease through cholinesterase inhibition.

Q & A

Q. What are the common synthetic routes for 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, and how are intermediates characterized?

The compound is synthesized via multistep reactions, often involving nucleophilic substitution and condensation. For example, the pyrrolidine-pyrrolyl ether moiety can be formed by reacting a pyridinyloxy precursor (e.g., 3-(pyridin-2-yloxy)pyrrolidine) with a naphthyl-acetylating agent under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as (pyridin-2-yloxy)pyrrolidine derivatives, are purified via column chromatography and characterized using NMR and LC-MS. Reaction progress is monitored via TLC (e.g., n-hexane:ethyl acetate 9:1) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming naphthyl and pyridinyloxy substituents.

- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles (e.g., mean C–C bond length = 0.007 Å, R factor = 0.068) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀N₂O₂).

Q. What safety precautions are necessary when handling this compound?

Based on structural analogs:

- Avoid inhalation and dermal contact (risk of respiratory irritation or organ toxicity).

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in sealed containers away from ignition sources. Toxicity profiles for naphthalene derivatives suggest monitoring hepatic/renal effects in exposure studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridinyloxy-pyrrolidine intermediate?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation steps, as seen in naphthol acetylation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygenated intermediates .

- Temperature control : Reflux conditions (e.g., 80–110°C) improve kinetics but may require inert atmospheres to prevent decomposition.

Q. How should researchers address contradictory spectral data during structural elucidation?

- Cross-validate techniques : Compare NMR chemical shifts with computational predictions (DFT calculations).

- Dynamic effects : Account for tautomerism or conformational flexibility (e.g., pyrrolidine ring puckering) via variable-temperature NMR .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., naphthalen-1-ol or pyridine oxide derivatives) that may skew data .

Q. What experimental design considerations are critical for in vitro toxicity studies?

- Dose selection : Align with OECD guidelines for systemic effects (e.g., hepatic, renal endpoints) .

- Cell lines : Use metabolically active models (e.g., HepG2 for hepatotoxicity).

- Degradation control : Stabilize samples via continuous cooling to minimize organic degradation during long-term assays .

Q. How can computational modeling predict the compound’s biological activity?

- Molecular docking : Screen against targets (e.g., cytochrome P450 enzymes) using PyRx or AutoDock.

- QSAR models : Correlate substituent effects (e.g., pyridinyloxy vs. benzofuran groups) with antimicrobial or cytotoxic activity .

- ADMET prediction : Estimate bioavailability and toxicity using SwissADME or ProTox-II .

Methodological Challenges and Solutions

Q. What are the limitations in scaling up the synthesis, and how can they be mitigated?

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of propargyl bromide) to minimize side reactions .

- Purification hurdles : Replace column chromatography with recrystallization or centrifugal partition chromatography for larger batches.

Q. How to resolve low reproducibility in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.